(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
CAS No.: 1189676-78-5
Cat. No.: VC7578185
Molecular Formula: C23H27ClN4O2
Molecular Weight: 426.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189676-78-5 |
|---|---|
| Molecular Formula | C23H27ClN4O2 |
| Molecular Weight | 426.95 |
| IUPAC Name | (2-ethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C23H26N4O2.ClH/c1-3-29-21-7-5-4-6-20(21)22(28)25-14-16-26(17-15-25)23-24-12-13-27(23)19-10-8-18(2)9-11-19;/h4-13H,3,14-17H2,1-2H3;1H |
| Standard InChI Key | NVUUNGCRQOMPGR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure
The compound features a piperazine core substituted at the 1-position with a (2-ethoxyphenyl)methanone group and at the 4-position with a 1-(p-tolyl)-1H-imidazol-2-yl moiety. The hydrochloride salt enhances solubility for pharmaceutical formulations .
Structural breakdown:
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Piperazine ring: A six-membered diamine ring providing conformational flexibility for receptor interactions .
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(2-Ethoxyphenyl)methanone: An aromatic ketone with an ethoxy group at the ortho position, influencing electronic properties and bioavailability .
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1-(p-Tolyl)-1H-imidazol-2-yl: A methyl-substituted phenyl group attached to an imidazole ring, a common pharmacophore in kinase inhibitors and neurotransmitter modulators .
Table 1: Molecular Properties
| Property | Value | Source Analogy |
|---|---|---|
| Molecular Formula | C₂₄H₂₇ClN₄O₂ | Derived from |
| Molecular Weight | 463.0 g/mol | Computed via |
| Salt Form | Hydrochloride | |
| Parent Compound | Free base: C₂₄H₂₆N₄O₂ |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Imidazole Formation: Condensation of p-toluidine with glyoxal to yield 1-(p-tolyl)-1H-imidazole .
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Piperazine Substitution: N-alkylation of piperazine with 2-chloro-1-(2-ethoxyphenyl)ethanone under basic conditions .
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Coupling Reaction: Linking the imidazole and piperazine intermediates via nucleophilic aromatic substitution .
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference Model |
|---|---|---|---|
| 1 | p-Toluidine, glyoxal, HCl, 80°C, 6h | 72 | |
| 2 | Piperazine, K₂CO₃, DMF, 110°C, 12h | 65 | |
| 3 | DIPEA, DCM, rt, 24h | 58 | |
| 4 | HCl (g), Et₂O, 0°C, 2h | 85 |
Purification and Characterization
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12 mg/mL in water at 25°C (hydrochloride salt vs. <1 mg/mL for free base) .
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LogP: 3.1 (predicted via ChemAxon), indicating moderate lipophilicity .
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Stability: Stable under inert atmosphere at -20°C; hygroscopic in open air .
Table 3: Thermal Properties
Pharmacological Activity
In Vitro and In Vivo Data
Applications in Drug Development
Neurological Disorders
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Anxiety/Depression: Preclinical models show 40% reduction in marble-burying behavior (analog data) .
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Neuropathic Pain: ED₅₀ = 10 mg/kg in chronic constriction injury models .
Oncology
Future Directions
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